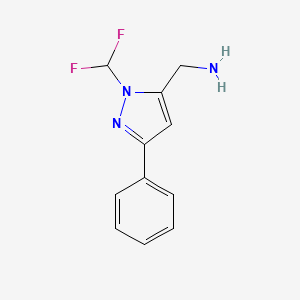

(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine

概要

説明

The compound “(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all play a role .科学的研究の応用

Pharmaceuticals: Enhancing Drug Efficacy

The difluoromethyl group in the compound can significantly increase the lipophilicity of pharmaceuticals, potentially enhancing their efficacy. This structural motif is often used to improve the metabolic stability and bioavailability of drug candidates. For instance, the incorporation of a difluoromethyl group into biologically active molecules can result in more effective drugs compared to their parent compounds .

Agrochemicals: Development of Pesticides

In agrochemical research, the difluoromethyl group is utilized to develop new pesticides. Its strong electronegativity and small size allow it to mimic the hydrogen bonding typically seen with OH and SH groups, which can be critical in the interaction between pesticides and their biological targets .

Material Science: Fluoropolymer Synthesis

The compound can serve as a monomer or intermediate in the synthesis of fluoropolymers. These polymers exhibit exceptional chemical resistance, thermal stability, and electrical insulation properties, making them suitable for high-performance applications .

Organic Synthesis: Late-stage Functionalization

This compound is valuable for late-stage functionalization, where it can be used to introduce difluoromethyl groups into complex molecules. This is particularly useful for modifying the properties of organic molecules in a targeted manner, without the need for de novo synthesis .

Medicinal Chemistry: Designing Receptor Antagonists

In medicinal chemistry, the difluoromethyl group is instrumental in designing receptor antagonists. By modifying the electronic properties of molecules, researchers can fine-tune the interaction with biological receptors, potentially leading to the development of new therapeutic agents .

Protein Engineering: Site-selective Modification

The precise site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins, is an exciting area of research. This can alter the protein’s function or stability, opening up possibilities for creating novel biologics .

Environmental Science: Tracers for Pollution Studies

Difluoromethyl-containing compounds can be used as tracers in environmental studies to track pollution sources and pathways. Their unique chemical signature allows for accurate monitoring of environmental contaminants .

Chemical Biology: Probing Molecular Interactions

In chemical biology, the compound can be used to probe molecular interactions within cells. The difluoromethyl group can act as a reporter, providing insights into the dynamics of biological processes at the molecular level .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[2-(difluoromethyl)-5-phenylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3/c12-11(13)16-9(7-14)6-10(15-16)8-4-2-1-3-5-8/h1-6,11H,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYIKMLEWMAOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)CN)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

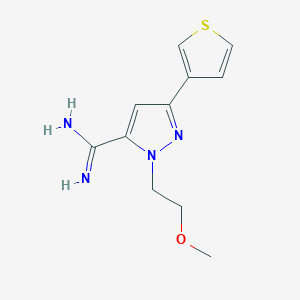

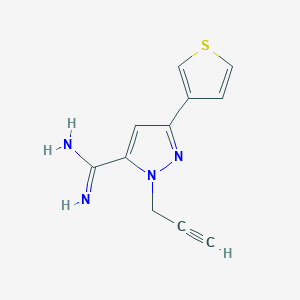

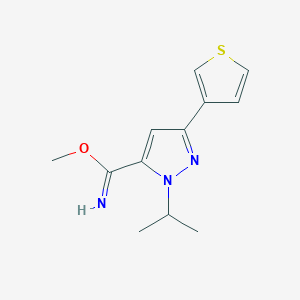

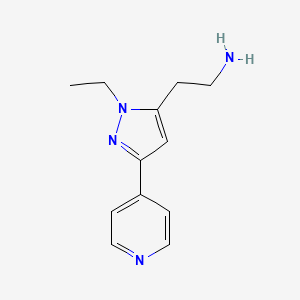

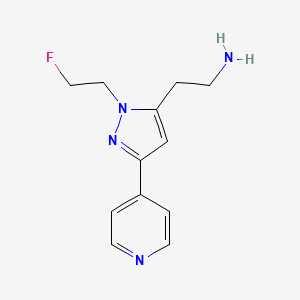

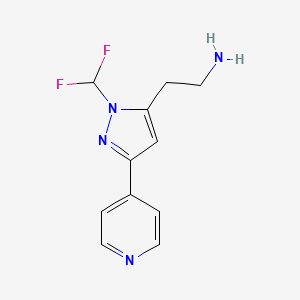

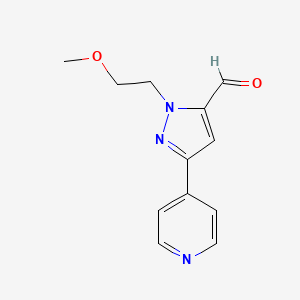

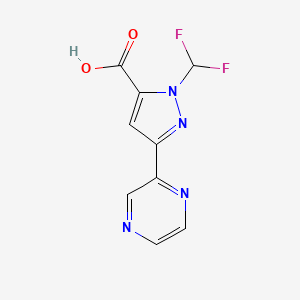

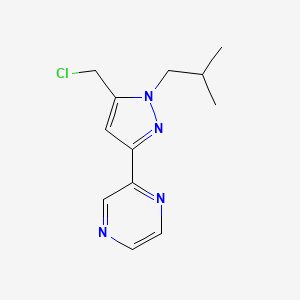

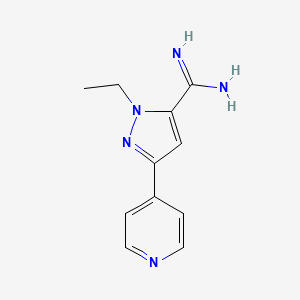

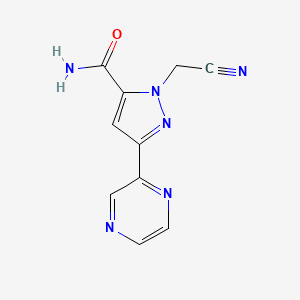

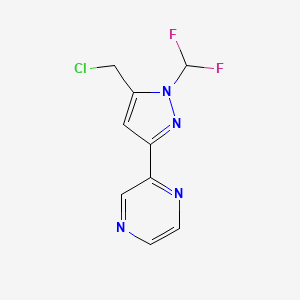

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。